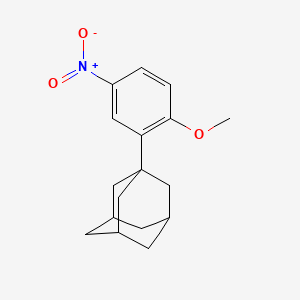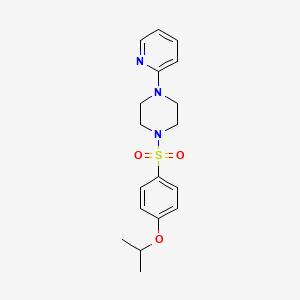
1-(2-Méthoxy-5-nitrophényl)adamantane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxy-5-nitrophenyl)adamantane is an organic compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The presence of a methoxy group and a nitro group on the phenyl ring further enhances the compound’s chemical properties, making it a subject of interest in various fields of research.
Applications De Recherche Scientifique
1-(2-Methoxy-5-nitrophenyl)adamantane has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including neurodegenerative disorders.
Industry: It is used in the development of advanced materials, such as high-performance polymers and nanomaterials.
Mécanisme D'action
Target of Action
The targets of a compound like “1-(2-Methoxy-5-nitrophenyl)adamantane” would depend on its specific chemical structure and properties. It could potentially interact with various proteins, enzymes, or receptors in the body. The adamantane core is known to interact with a variety of biological targets, including certain viral proteins and neurotransmitter receptors .
Mode of Action
The mode of action would depend on the specific targets of “1-(2-Methoxy-5-nitrophenyl)adamantane”. For example, if it targets an enzyme, it might inhibit the enzyme’s activity, leading to changes in a biochemical pathway. The nitrophenyl group could potentially undergo metabolic reduction, which might influence its mode of action .
Biochemical Pathways
The affected pathways would depend on the specific targets and mode of action of “1-(2-Methoxy-5-nitrophenyl)adamantane”. If it inhibits an enzyme, it could disrupt a metabolic pathway, leading to changes in the concentrations of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “1-(2-Methoxy-5-nitrophenyl)adamantane” would depend on its chemical properties. The adamantane core is lipophilic, which could influence its absorption and distribution. The methoxy and nitrophenyl groups could potentially be metabolized by the body .
Result of Action
The molecular and cellular effects of “1-(2-Methoxy-5-nitrophenyl)adamantane” would depend on its targets and mode of action. For example, if it inhibits an enzyme, it could lead to changes in cell function or viability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “1-(2-Methoxy-5-nitrophenyl)adamantane”. For example, certain conditions might enhance or inhibit its interactions with its targets .
Méthodes De Préparation
The synthesis of 1-(2-Methoxy-5-nitrophenyl)adamantane typically involves multiple steps, starting from adamantane. One common method includes the following steps:
Nitration of Adamantane: Adamantane is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups.
Methoxylation: The nitro-adamantane derivative is then reacted with methanol in the presence of a base to introduce the methoxy group.
Coupling with Phenyl Ring: The methoxy-nitro-adamantane is coupled with a phenyl ring through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve optimization of these steps to increase yield and reduce production costs.
Analyse Des Réactions Chimiques
1-(2-Methoxy-5-nitrophenyl)adamantane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.
Comparaison Avec Des Composés Similaires
1-(2-Methoxy-5-nitrophenyl)adamantane can be compared with other adamantane derivatives, such as:
1-Adamantylamine: Known for its antiviral properties, particularly against influenza viruses.
1-Adamantanol: Used in the synthesis of various pharmaceuticals and advanced materials.
1-(2-Hydroxy-5-nitrophenyl)adamantane: Similar to 1-(2-Methoxy-5-nitrophenyl)adamantane but with a hydroxyl group instead of a methoxy group, leading to different chemical reactivity and biological activity.
The uniqueness of 1-(2-Methoxy-5-nitrophenyl)adamantane lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
1-(2-methoxy-5-nitrophenyl)adamantane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-21-16-3-2-14(18(19)20)7-15(16)17-8-11-4-12(9-17)6-13(5-11)10-17/h2-3,7,11-13H,4-6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSLKCWOASOHFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 4-[(4-chloro-1,3-benzothiazol-7-yl)carbamoyl]benzoate](/img/structure/B2449836.png)

![(2E,3E)-3-hydrazinylidene-1-(4-methoxyphenyl)-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}propan-1-one](/img/structure/B2449838.png)
![5-((4-Ethoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2449840.png)

![[3-(3-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2449842.png)
![1-[2-(2-fluorophenoxy)acetyl]-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide](/img/structure/B2449846.png)


![[4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine](/img/structure/B2449852.png)
![2-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]-6-fluorobenzamide](/img/structure/B2449854.png)
![2-((1-methyl-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2449855.png)


